molecular formula C9H11NO4 B14515677 2-Hydroxy-4,6-dimethoxybenzamide CAS No. 62827-48-9

2-Hydroxy-4,6-dimethoxybenzamide

Cat. No.: B14515677
CAS No.: 62827-48-9
M. Wt: 197.19 g/mol
InChI Key: IWQBGMQPWAXHCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-4,6-dimethoxybenzamide is a benzamide derivative known for its diverse applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzamide derivatives, including 2-Hydroxy-4,6-dimethoxybenzamide, can be achieved through the direct condensation of carboxylic acids and amines. One efficient method involves using diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation. This method is advantageous due to its eco-friendly nature, low reaction times, and high yields .

Industrial Production Methods: In industrial settings, the production of benzamides often involves high-temperature reactions between carboxylic acids and amines. the use of ultrasonic irradiation and green catalysts is gaining popularity due to its efficiency and environmental benefits .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-4,6-dimethoxybenzamide undergoes various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-Hydroxy-4,6-dimethoxybenzamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2,3-Dimethoxybenzamide
  • 3-Acetoxy-2-methylbenzamide
  • 2-Hydroxy-4-methoxybenzaldehyde

Comparison: 2-Hydroxy-4,6-dimethoxybenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. For example, its antioxidant and antibacterial activities are more pronounced compared to other benzamide derivatives .

Properties

CAS No.

62827-48-9

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

2-hydroxy-4,6-dimethoxybenzamide

InChI

InChI=1S/C9H11NO4/c1-13-5-3-6(11)8(9(10)12)7(4-5)14-2/h3-4,11H,1-2H3,(H2,10,12)

InChI Key

IWQBGMQPWAXHCK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.